4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione
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Overview
Description
4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione is a synthetic organic compound characterized by its unique structural features, including a trifluoromethyl group and a sulfur-containing oxathiole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione typically involves the following steps:
Formation of the Oxathiole Ring: The oxathiole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thiol and a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination: The amino group can be introduced through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxathiole ring or the trifluoromethyl group, potentially leading to ring-opening or defluorination.
Substitution: The amino group and the trifluoromethyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as elevated temperatures or the presence of catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxathiole derivatives and defluorinated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione involves interactions with various molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards specific biological targets.
Comparison with Similar Compounds
Similar Compounds
4-amino-5,5-dimethyl-3-methyl-5H-1,2lambda6-oxathiole-2,2-dione: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-amino-5,5-dimethyl-3-(chloromethyl)-5H-1,2lambda6-oxathiole-2,2-dione: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
5,5-dimethyl-2,2-dioxo-3-(trifluoromethyl)oxathiol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3S/c1-5(2)3(10)4(6(7,8)9)14(11,12)13-5/h10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTONLJPMJOBCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(S(=O)(=O)O1)C(F)(F)F)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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